Asebotin

描述

Background and Historical Context of Asebotin in Natural Product Research

The exploration of natural products for medicinal purposes has a long history, with ancient civilizations documenting the use of plants for healing. researchgate.netembopress.org The scientific era of this field began in the 19th century with the isolation of active compounds like morphine from opium poppy. embopress.org This period marked a shift towards identifying the specific chemical constituents responsible for the biological effects of traditional remedies. nih.gov

Within this context, the study of glycosides—compounds in which a sugar molecule is bonded to another functional group—gained prominence. A notable historical parallel to this compound is the discovery of phlorizin (B1677692) in 1835. thieme-connect.comectrx.org Isolated from the bark of apple trees, phlorizin was later identified as a potent inhibitor of sodium-glucose cotransporters (SGLTs). thieme-connect.comectrx.org This discovery was foundational for renal physiology research and eventually led to the development of modern SGLT-2 inhibitor drugs. thieme-connect.comwikipedia.org

This compound, a related dihydrochalcone (B1670589), was first identified in plants of the Kalmia genus. researchgate.net Its discovery is part of the ongoing effort in natural product chemistry to isolate and characterize the vast array of secondary metabolites found in nature. nih.gov Research has since identified this compound in a diverse range of botanical and marine sources, highlighting nature's chemical diversity. researchgate.netnih.gov

Table 1: Documented Natural Sources of this compound

| Kingdom | Family | Genus | Species | Reference(s) |

|---|---|---|---|---|

| Plantae | Ericaceae | Kalmia | K. angustifolia | researchgate.net |

| Plantae | Ericaceae | Pieris | P. japonica | |

| Plantae | Fabaceae | Guibourtia | G. tessmannii | nih.gov |

Current Research Landscape and Unaddressed Questions in this compound Science

Contemporary research on this compound primarily investigates its biological activities and potential applications. Scientific studies have focused on its properties as an antioxidant and its effects against various pathogens. researchgate.net For instance, this compound has demonstrated anti-influenza A virus activity in laboratory settings, including against the H5N1 strain. up.ptnih.gov Research has also explored its potential in inhibiting the proliferation of certain cancer cell lines in vitro. nih.gov

The biosynthesis of natural products like this compound in plants is a complex process, generally following pathways such as the shikimic acid pathway. core.ac.ukmdpi.com While general pathways for secondary metabolites are understood, the specific enzymatic steps and regulatory mechanisms for this compound biosynthesis in different organisms are not fully elucidated. mdpi.comfrontiersin.orgfrontiersin.org

Despite the progress, several unaddressed questions remain in this compound science:

Mechanism of Action: While biological activities like antiviral or antioxidant effects have been observed, the precise molecular mechanisms through which this compound exerts these effects are largely unknown. researchgate.net

Biosynthetic Pathway Details: The specific enzymes and regulatory genes involved in the complete biosynthetic pathway of this compound in various source organisms require further investigation. mdpi.comfrontiersin.org

Comparative Bioactivity: The structure of this compound is similar to other natural dihydrochalcones. A comprehensive comparative analysis of their biological activities could provide insights into structure-activity relationships, but this remains an area for further exploration.

Ecological Role: The function of this compound within its natural source organisms (e.g., as a defense compound against herbivores or pathogens) is not well understood. journalijar.com

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound is driven by several core objectives that align with the broader goals of natural product science. worldsupporter.orgmindthegraph.com These inquiries are systematic and aim to contribute new, verifiable knowledge to the field. worldsupporter.org

The primary objectives of academic research on this compound include:

Isolation and Structural Elucidation: A fundamental goal is to continue identifying and isolating this compound and related novel compounds from diverse natural sources. scientificelectronicarchives.org This involves the use of advanced analytical techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm their precise chemical structures. researchgate.netmdpi.compjoes.com

Investigation of Biological Properties: A major focus is the systematic in vitro and in vivo screening of this compound to discover and characterize its biological activities. mindthegraph.commdpi.com This includes exploring its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. researchgate.net

Understanding Biosynthesis: Research aims to map the complete biosynthetic pathways of this compound in different organisms. mdpi.comfrontiersin.org This knowledge is crucial for understanding how and why these compounds are produced in nature and could open avenues for their production via synthetic biology. frontiersin.org

Lead Compound Discovery: this compound serves as a subject of inquiry for its potential as a "lead compound" in drug discovery. ucl.ac.uk Academic studies assess its chemical scaffold as a potential starting point for the development of new therapeutic agents through medicinal chemistry modifications.

Structure

3D Structure

属性

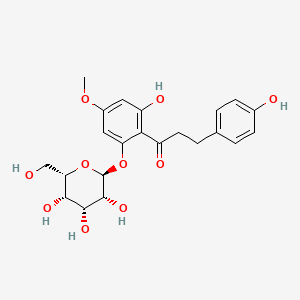

分子式 |

C22H26O10 |

|---|---|

分子量 |

450.4 g/mol |

IUPAC 名称 |

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19+,20+,21+,22+/m0/s1 |

InChI 键 |

PQCIBORQLVRFMR-PQZYZXGRSA-N |

手性 SMILES |

COC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |

规范 SMILES |

COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |

同义词 |

asebotin |

产品来源 |

United States |

Natural Occurrence and Biosynthetic Pathways of Asebotin

Botanical and Other Natural Sources of Asebotin

This compound, a dihydrochalcone (B1670589) glucoside, is not confined to a single plant genus but is distributed across a variety of botanical families, as well as in marine flora. Its presence has been documented in several terrestrial plants, most notably within the Ericaceae family. Species such as Pieris japonica (Japanese andromeda) and various Kalmia species, including Kalmia angustifolia (Sheep laurel), are recognized sources. oup.comresearchgate.netcore.ac.ukresearchgate.net Research has also identified this compound in the pollen of multiple Ericaceae species, such as Enkianthus ruber and various Rhododendron species. mdpi.com

Beyond the Ericaceae family, this compound has been isolated from the stem bark of Guibourtia tessmannii, a plant from the Fabaceae family used in traditional African medicine. nih.gov It has also been found in the flowers of Gnaphalium affine. researchgate.net Furthermore, the natural occurrence of this compound extends to the marine environment, where it has been identified in the seagrass Thalassodendron ciliatum, found in the Red Sea. actahort.org This wide distribution highlights the compound's recurring evolution in disparate plant and marine lineages.

| Plant/Organism Family | Species | Common Name | Part of Organism | Reference(s) |

| Ericaceae | Pieris japonica | Japanese Andromeda | Leaves | oup.comresearchgate.net |

| Ericaceae | Kalmia angustifolia | Sheep Laurel | - | researchgate.net |

| Ericaceae | Kalmia latifolia | Mountain Laurel | - | core.ac.ukresearchgate.net |

| Ericaceae | Enkianthus ruber | - | Pollen | mdpi.com |

| Ericaceae | Rhododendron agastum | - | Pollen | mdpi.com |

| Ericaceae | Rhododendron irroratum | - | Pollen | mdpi.com |

| Ericaceae | Rhododendron virgatum | - | Pollen | mdpi.com |

| Ericaceae | Rhododendron rubiginosum | - | Pollen | mdpi.com |

| Ericaceae | Loiseleuria procumbens | Alpine Azalea | Whole Plant | researchgate.net |

| Fabaceae | Guibourtia tessmannii | - | Stem Bark | nih.gov |

| Asteraceae | Gnaphalium affine | Jersey Cudweed | Flowers | researchgate.net |

| Cymodoceaceae | Thalassodendron ciliatum | - | Seagrass | actahort.org |

Elucidation of this compound Biosynthetic Pathways and Precursors

The biosynthesis of this compound is understood to be an intricate process originating from the general phenylpropanoid pathway, which is central to the formation of thousands of specialized plant metabolites. mdpi.comljmu.ac.uk The pathway to this compound shares its initial steps with flavonoid biosynthesis, utilizing L-phenylalanine as the primary starting block. This is converted over several steps to the key intermediate, p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway branches towards dihydrochalcones. Two primary routes have been proposed based on studies of the closely related dihydrochalcone, phloretin (B1677691). oup.commdpi.comnih.gov

The Reductase-First Pathway : The most commonly cited route involves the initial reduction of the double bond in the propene tail of p-coumaroyl-CoA to form p-dihydrocoumaroyl-CoA. mdpi.comactahort.org This intermediate then serves as the starter molecule for chalcone (B49325) synthase.

The Chalcone-First Pathway : An alternative hypothesis suggests that p-coumaroyl-CoA first condenses with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Subsequently, a specific reductase acts on naringenin chalcone to produce the dihydrochalcone backbone. oup.comnih.gov

In both proposed pathways, the subsequent critical step is a condensation reaction catalyzed by chalcone synthase (CHS). This enzyme orchestrates the addition of three molecules of malonyl-CoA (derived from primary carbohydrate metabolism) to the starter CoA-ester (either p-dihydrocoumaroyl-CoA or p-coumaroyl-CoA). nih.govacs.org This reaction forms the characteristic C6-C3-C6 dihydrochalcone skeleton of asebogenin (B191032), the aglycone of this compound.

Asebogenin possesses a specific substitution pattern: 2',4',6'-trihydroxy-4-methoxydihydrochalcone. The formation of the 4-methoxy group on the B-ring likely occurs via the action of an O-methyltransferase (OMT) on a 4-hydroxylated precursor, although the exact timing of this methylation step within the pathway is not definitively established. The final step in this compound biosynthesis is the regioselective attachment of a glucose molecule to the 6'-hydroxyl group of the asebogenin A-ring. researchgate.net This glycosylation is carried out by a UDP-dependent glycosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor.

| Precursor Molecule | Role in Biosynthesis | Originating Pathway | Reference(s) |

| L-Phenylalanine | Ultimate starting material | Amino Acid Biosynthesis | mdpi.comnih.gov |

| p-Coumaroyl-CoA | Key intermediate, provides the B-ring and C3 bridge | Phenylpropanoid Pathway | mdpi.comnih.govnih.gov |

| Malonyl-CoA | Provides three C2 units for the A-ring | Fatty Acid/Carbohydrate Metabolism | nih.govacs.orguniprot.org |

| UDP-glucose | Glucose donor for final glycosylation step | Carbohydrate Metabolism | researchgate.netuniprot.orgnih.gov |

Enzymology and Genetic Basis of this compound Production

The biosynthesis of this compound is governed by a specific sequence of enzymes, each encoded by corresponding genes. While research has not always focused directly on this compound, studies on the analogous compound phloridzin in apple (Malus domestica) provide a clear enzymatic and genetic framework. oup.comresearchgate.netnih.govnih.gov

Key Enzymes and Corresponding Genes:

Double Bond Reductase (DBR) / Naringenin Chalcone Reductase (NCR): This enzyme is critical for forming the saturated three-carbon bridge characteristic of dihydrochalcones. In apple, genes such as MdNCR1 have been identified that encode for a naringenin chalcone reductase, which directly converts naringenin chalcone to phloretin. oup.comnih.gov Other research points to enzymes that act earlier, reducing p-coumaroyl-CoA, and are classified as double bond reductases. nih.govactahort.org The genetic basis for this step resides in these specific reductase genes.

Chalcone Synthase (CHS): This is a pivotal enzyme of the polyketide synthase family that constructs the C15 dihydrochalcone backbone. researchgate.net It catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA. mdpi.comnih.gov Plant genomes contain multiple CHS genes; for instance, Malus domestica possesses MdCHS1, MdCHS2, and MdCHS3, which have demonstrated the ability to use p-dihydrocoumaroyl-CoA as a substrate to produce the phloretin backbone. nih.gov

O-Methyltransferase (OMT): The formation of the 4-methoxy group on the B-ring of asebogenin requires an OMT. This class of enzymes transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the phenylpropanoid ring. While a specific OMT for asebogenin has not been characterized, numerous flavonoid OMTs with specific regioselectivity have been identified in plants.

UDP-dependent Glycosyltransferase (UGT): The final step, glycosylation, is catalyzed by a UGT. These enzymes attach a sugar moiety from an activated donor like UDP-glucose to the aglycone. researchgate.net In apple, several UGTs, including those encoded by MdUGT88F1 and MdUGT71A15, are known to glycosylate phloretin to form phloridzin (at the 2'-position). researchgate.netresearchgate.net Asebogenin glycosylation occurs at the 6'-position, implying the action of a UGT with different regioselectivity. The genetic basis for this final modification lies within a specific UGT gene.

Biotechnological and Metabolic Engineering Approaches for this compound Biosynthesis

The production of valuable plant-derived compounds like this compound through microbial fermentation is an increasingly attractive alternative to chemical synthesis or extraction from natural sources. nih.gov While the biotechnological production of this compound itself has not been a primary focus, extensive research on the synthesis of phloretin and its glycosides in engineered microbes provides a clear roadmap for future efforts. acs.orgfmach.it

The core strategy involves the heterologous expression of the entire biosynthetic pathway in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net This requires the assembly of a multi-gene construct containing the necessary plant enzymes:

Upstream Pathway: Genes for converting a central metabolite (like tyrosine or glucose) into p-coumaroyl-CoA (e.g., PAL, C4H, 4CL).

Dihydrochalcone Core Pathway: Genes for a double bond reductase (DBR or NCR) and a chalcone synthase (CHS). nih.govfmach.it

Decorating Enzymes: Genes for the specific O-methyltransferase (OMT) and the 6'-O-glycosyltransferase (UGT) required to convert the phloretin-like backbone into this compound.

Key challenges in metabolic engineering for dihydrochalcones have been addressed in the literature. A significant issue is the competition with the native flavonoid pathway, which can lead to the formation of naringenin as a major byproduct. nih.gov This has been successfully mitigated by selecting or engineering CHS enzymes, such as one from barley (Hordeum vulgare), that show a strong substrate preference for p-dihydrocoumaroyl-CoA over p-coumaroyl-CoA, thereby channeling metabolic flux specifically towards dihydrochalcone production. nih.govnih.gov

Further optimization strategies include enhancing the supply of essential precursors like malonyl-CoA and p-coumaroyl-CoA through host strain engineering. fmach.itacs.org An alternative to de novo synthesis is a bioconversion approach, where a precursor like asebogenin is supplied to engineered cells expressing only the final glycosyltransferase enzyme. nih.govasm.org Studies using UGTs from bacteria like Bacillus licheniformis have shown success in glycosylating phloretin, demonstrating the potential for using microbial enzymes in the final synthesis steps. researchgate.netasm.org These established metabolic engineering and synthetic biology tools offer a viable and powerful platform for the future sustainable production of this compound. mdpi.com

Molecular Mechanisms of Asebotin Action Preclinical Focus

Cellular and Subcellular Targets of Asebotin

Studies have begun to identify the cellular and subcellular components with which this compound interacts to exert its biological effects. While comprehensive data on all potential targets is still emerging, initial research provides insights into its interactions within the cellular environment.

Receptor Interactions and Binding Affinities

The interaction of a compound with cellular receptors is a key aspect of its molecular mechanism. Receptor interactions are characterized by affinity, potency, and efficacy nih.gov. Affinity describes the strength of the binding between the drug and the receptor, often quantified by the equilibrium dissociation constant (KD) nih.gov. Potency refers to the concentration of the drug required to produce a given effect, while efficacy is the ability of the drug to elicit a biological response after binding to the receptor nih.gov.

While specific receptor interactions and binding affinities for this compound are not extensively detailed in the provided search results, the broader context of preclinical studies on natural compounds highlights the importance of these interactions in mediating biological effects, such as antiviral activity mdpi.comnih.gov. For example, other marine-derived compounds have shown high binding affinity to viral proteins like SARS-CoV-2 Mpro and spike protein, disrupting their interaction with host cell receptors like ACE2, thereby preventing viral entry mdpi.com.

Enzyme Modulation and Inhibition Kinetics

Enzymes are crucial biological catalysts, and their modulation is a common mechanism of action for many bioactive compounds itmedicalteam.pl. Enzyme inhibition kinetics studies provide insights into how an inhibitor interacts with an enzyme and affects its catalytic activity researchgate.netkhanacademy.org. Different types of enzyme inhibition exist, including competitive, non-competitive, and uncompetitive inhibition, each characterized by distinct effects on enzyme kinetic parameters like Vmax and Km itmedicalteam.plkhanacademy.orgenzyme-modifier.ch.

This compound has been reported to possess antioxidant activity mdpi.com. Antioxidant compounds can modulate enzymes involved in oxidative stress pathways. While direct enzyme inhibition kinetics data for this compound is limited in the provided results, related research on other natural compounds from the same source, Thalassodendron ciliatum, indicates modulation of enzyme activities. For instance, butein, another compound found in T. ciliatum, has shown aromatase inhibition activity with mixed-type inhibition kinetics researchgate.net. This suggests that other phenolic compounds from this source, including this compound, might also modulate enzyme activity, potentially through various kinetic mechanisms.

Intracellular Signaling Cascades Influenced by this compound

Bioactive compounds can exert their effects by influencing intracellular signaling cascades, which are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to ultimately regulate cellular activities, including gene expression nih.gov.

Kinase and Phosphatase Pathway Modulation

Kinases and phosphatases are enzymes that play critical roles in intracellular signaling by adding or removing phosphate (B84403) groups from proteins, respectively nih.gov. The balance between kinase and phosphatase activity is essential for regulating a wide range of cellular processes. Modulation of these enzymes by bioactive compounds can significantly alter signaling pathways.

While the provided information does not directly detail this compound's effects on specific kinase or phosphatase pathways, the broader context of natural product research indicates that such modulation is a common mechanism researchgate.net. For instance, other natural compounds have been shown to modulate kinases like ALK, ROS1, and TRK, which are involved in cancer cell proliferation biocrick.com. Similarly, phosphatases are key components of signaling cascades, and their differential modulation can impact cellular processes nih.gov. Further research is needed to determine if and how this compound influences these crucial enzymatic pathways.

Transcription Factor Activation and Gene Expression Profiling

Transcription factors are proteins that control the rate of gene transcription, thereby regulating gene expression mdpi.com. By binding to specific DNA sequences, transcription factors can activate or repress the expression of target genes, ultimately influencing the types and amounts of proteins produced by a cell thermofisher.comwikipedia.org. Gene expression profiling, often using techniques like RNA sequencing, allows for the simultaneous measurement of the activity of thousands of genes, providing a snapshot of the cellular state and how it is affected by a compound thermofisher.comwikipedia.orgbiorxiv.org.

Natural compounds can influence transcription factor activation and alter gene expression profiles mdpi.comresearchgate.net. For example, nuclear receptors act as transcription factors and can be activated by small molecule ligands, leading to altered expression of transporter genes mdpi.com. Gene expression profiling is a valuable tool in preclinical studies to understand the downstream effects of a compound's molecular interactions on cellular function thermofisher.comwikipedia.orgbiorxiv.orglovelacebiomedical.org. While specific data on this compound's impact on transcription factors or its gene expression profile in target cells is not present in the provided search results, this is a crucial area for understanding its full molecular mechanism.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 115158 |

| Thalassodendrone | 16226034 |

| Thalassiolin D | 16226035 |

| Asebogenin (B191032) | 102675 |

| Butein | 5280361 |

| Kaempferol | 5280863 |

| Catechin | 107235 |

| Quercetin | 5280343 |

| Isorhamnetin | 5281654 |

| Rutin | 5280805 |

| Protocatechuic acid | 72 |

| Naringin | 442428 |

| Hesperidin | 10627 |

| Quercetin 3-O-β-D-xylopyranoside | 442694 |

| trans-Caffeic acid | 644 |

| Orientin | 5281797 |

| Epigallocatechin | 65064 |

| Narcissoside | 442724 |

| Silymarin | 5281190 |

| Neohesperidin | 442796 |

| Delphinidin-3,5-diglucoside | 176467 |

| Delphinidin-3-sambubioside-5-glucoside | 10252093 |

| Amentoflavone | 5281604 |

| Pectolinarin | 5281801 |

| Cyanidin-3-rutinoside | 176471 |

| Baicalein | 5281607 |

| Rhoifolin | 5281799 |

| Rhamnetin | 5281655 |

| Cyanidin-3-glucoside | 176457 |

| Theaflavin-3,3'-digallate | 65072 |

| Theaflavin monogallate | 65071 |

| Silybin A | 132539719 |

Interactive Data Table: Antiviral Activity of this compound and Related Compounds

| Compound Name | Source | Target Virus | Assay Method | IC50 (µM) or Activity | Citation |

|---|---|---|---|---|---|

| This compound | Thalassodendron ciliatum | Influenza virus A | Not specified | 4.4 µM | mdpi.comnih.gov |

| This compound | Thalassodendron ciliatum | H5N1 virus | Inhibition of virus titre | 53.81% reduction | mdpi.com |

| This compound | Thalassodendron ciliatum | HSV-1 | Plaque formation assay | 96% reduction at 2 mM | mdpi.com |

| Thalassodendrone | Thalassodendron ciliatum | Influenza virus A | Not specified | 3.3 µM | mdpi.comnih.gov |

| Thalassiolin D | Thalassia hemprichii | HCV protease | In vitro inhibition | 16 µM | mdpi.com |

| Quercetin-3-O-β-d-xylopyranoside | Thalassodendron ciliatum | HSV-1 | Plaque formation assay | 70% reduction at 2 mM | mdpi.com |

| trans-Caffeic acid | Thalassodendron ciliatum | HSV-1 | Plaque formation assay | 53% reduction at 2 mM | mdpi.com |

Modulation of Oxidative Stress Response Pathways

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various pathological conditions. Preclinical studies are crucial for evaluating the ability of compounds like this compound to influence these pathways nih.govnih.gove3s-conferences.orgmdpi.com. While the provided search results discuss the general concept of oxidative stress modulation in preclinical studies and the role of antioxidants, specific detailed findings on how this compound directly modulates oxidative stress response pathways in preclinical models are not explicitly detailed in the snippets. However, the broader context of natural products and their antioxidant properties in preclinical settings suggests this is an area of investigation for compounds like this compound nih.govmdpi.com. Antioxidants can neutralize ROS by enhancing the activity of enzymes like superoxide (B77818) dismutase (SOD) and scavenging various radicals, thereby protecting against oxidative damage researchgate.net. Oxidative damage can activate inflammatory pathways, such as NF-κB, which can exacerbate cellular damage researchgate.net.

This compound's Influence on Specific Cellular Processes (In Vitro Studies)

In vitro studies, conducted using cells in a controlled laboratory environment, offer detailed views of a compound's effects on specific cellular functions. Research on this compound has explored its impact on proliferation, apoptosis, autophagy, immune cell modulation, anti-inflammatory responses, and neuroprotection.

This compound's Influence on Specific Cellular Processes (In Vitro Studies)

Regulation of Cell Proliferation and Apoptosis in Preclinical Models

Cell proliferation and apoptosis (programmed cell death) are fundamental processes in maintaining tissue homeostasis. Dysregulation of these processes is involved in various diseases, including cancer. In vitro studies are often used to assess a compound's ability to influence these pathways bdbiosciences.comfrontiersin.org. While the section title mentions "Preclinical Models," the supporting search results primarily discuss in vitro studies related to cell proliferation and apoptosis. One search result indicates that this compound can inhibit the proliferation of murine B cells targetmol.cn. Another source notes that natural products, in general, are being explored for their potential to inhibit cell proliferation and induce apoptosis in various cancer cell lines frontiersin.org. The induction of apoptosis is considered a key strategy for cancer therapy, often involving the activation of apoptotic pathways that lead to characteristic cellular changes like nuclear condensation and DNA fragmentation frontiersin.org. Some studies on other compounds have shown effects on cell cycle arrest and the modulation of proteins like p53 and Cdk1, which are involved in proliferation and apoptosis regulation frontiersin.orgchemfaces.cn.

Autophagy Modulation

Autophagy is a cellular process involving the degradation and recycling of cellular components, crucial for maintaining cellular homeostasis and responding to stress mdpi.com. Its modulation has implications in various disease contexts, including cancer and neurodegeneration mdpi.commdpi.com. While the search results discuss the importance of autophagy and its modulation in the context of cancer therapy and neurodegenerative diseases, specific in vitro studies detailing how this compound modulates autophagy are not present in the provided snippets mdpi.commdpi.comnih.gov. Research on other compounds has shown that autophagy induction can be critical for their effects on cells, sometimes requiring specific signaling pathways like MEK/ERK activation nih.gov. Autophagy plays a complex, sometimes dual, role in cancer, influencing both tumor promotion and inhibition mdpi.commdpi.com.

Immunomodulatory Effects on Immune Cells

Immunomodulation involves the regulation of the immune system, which can be crucial for treating infectious diseases, inflammatory conditions, and cancer mdpi.comnih.govplos.orgmdpi.com. In vitro studies are used to investigate how compounds affect the function and activity of various immune cells. One search result explicitly states that this compound can inhibit the proliferation of murine B cells targetmol.cn. General mechanisms of immunomodulation by natural products include influencing cytokine and chemokine release, activating immune receptors like TLRs, and modulating signaling pathways such as NF-κB and MAPK mdpi.comnih.govmdpi.com. These effects can impact the proliferation and differentiation of lymphocytes (T and B cells) and enhance the activity of other immune cells like macrophages and NK cells mdpi.comnih.govmdpi.com.

Anti-inflammatory Pathways and Cytokine Modulation

Inflammation is a complex biological response involving various signaling pathways and the release of cytokines researchgate.netoncotarget.commdpi.comthermofisher.com. Modulating inflammatory responses is a key therapeutic strategy for numerous diseases. In vitro studies can assess a compound's ability to inhibit pro-inflammatory mediators and promote anti-inflammatory ones. While the provided search results discuss anti-inflammatory pathways and cytokine modulation in general, including the roles of NF-κB, MAPK, and various interleukins and TNF-α, specific data on this compound's direct effects on these pathways and cytokines in vitro are not detailed in the snippets researchgate.netoncotarget.commdpi.comthermofisher.com. However, the link between oxidative stress and inflammation, where oxidative damage can activate inflammatory pathways, suggests a potential indirect modulation if this compound possesses antioxidant properties researchgate.net. Anti-inflammatory compounds often work by suppressing pro-inflammatory cytokine production and modulating key signaling cascades researchgate.netmdpi.com.

Neuroprotective Mechanisms

Neuroprotection involves safeguarding neurons from damage and dysfunction, relevant in the context of neurodegenerative diseases mdpi.comresearchgate.netnih.govnih.govfrontiersin.org. In vitro models using neuronal cell lines are often employed to study potential neuroprotective effects. While the search results mention neuroprotective effects in the context of other natural compounds and discuss mechanisms like reducing oxidative stress, inhibiting neuroinflammation, preventing protein aggregation, and modulating apoptosis, specific in vitro studies demonstrating this compound's neuroprotective mechanisms are not provided in detail mdpi.comresearchgate.netnih.govnih.govfrontiersin.org. Research on other compounds has shown neuroprotective effects through mechanisms such as improving cell viability, antagonizing neurotoxicity induced by harmful substances like amyloid-beta, and increasing the expression of proteins crucial for synaptic plasticity nih.govnih.gov.

Preclinical Pharmacological Investigations of Asebotin

In Vitro Pharmacodynamic Characterization of Asebotin

In vitro pharmacodynamic studies are crucial for understanding how a compound interacts with biological targets and exerts its effects at a cellular or molecular level wikipedia.orgeuropa.eu. While specific detailed in vitro pharmacodynamic data for this compound were not extensively retrieved in the search results, general principles of in vitro pharmacodynamic characterization involve assessing the compound's binding profile to receptors or enzymes, determining functional consequences such as agonistic or antagonistic activity, and evaluating effects on cellular signaling pathways europa.eu. These studies help to characterize the pharmacological effects and can inform the selection of relevant animal models for further investigation europa.eu.

In Vivo Efficacy Studies of this compound in Animal Models of Disease

In vivo efficacy studies in animal models are a critical step in preclinical research to evaluate the potential therapeutic effects of a compound in a living system that mimics aspects of human disease probiocdmo.commdpi.com. These models provide a platform for assessing the biological activity of drug candidates before clinical trials mdpi.com.

Anti-inflammatory Efficacy in Specific Animal Models

Preclinical animal models of inflammation are widely used to screen for and evaluate the anti-inflammatory properties of potential drug candidates nih.govnih.gov. While direct studies on this compound's anti-inflammatory efficacy in specific animal models were not prominently found, the search results highlight the use of various induced inflammation models, such as carrageenan-induced paw edema in rats, for evaluating anti-inflammatory agents scielo.br. These models allow for the assessment of a compound's ability to reduce edema, inflammatory infiltrates, and the expression of inflammatory mediators like COX-2 and TNF-α scielo.br. The judicious selection of appropriate animal models is considered vital in the early phase of anti-inflammatory drug development nih.gov.

Antineoplastic Efficacy in Cancer Models

Animal models, including xenograft models bearing human cancer cell lines or patient-derived tumors, are commonly used in preclinical oncology studies to evaluate the antitumor efficacy of potential therapeutic agents probiocdmo.comresearchgate.net. The search results indicate that this compound has been isolated from marine organisms, and marine compounds are considered a potential source of new anticancer drugs semanticscholar.orgmdpi-res.com. One study mentioned the isolation of this compound and a new diglyceride ester from Thalassodendron ciliatum, with both compounds showing antiviral activities mdpi.com. While this study primarily focused on antiviral effects, marine invertebrate extracts, some of which may contain compounds like this compound, have been tested for their antiproliferative capacities in human cancer cell lines, such as colon cancer models (HGUE-C-1, HT-29, and SW-480) semanticscholar.org. Potent cytotoxic capacities were observed with extracts from certain marine organisms semanticscholar.org. Tumor growth inhibition (TGI) is a common measure of efficacy in preclinical murine cancer models researchgate.netbiorxiv.org.

Neuroprotective Efficacy in Animal Models

Animal models are also employed to investigate the potential neuroprotective effects of compounds in the context of neurodegenerative disorders scienceopen.comscantox.com. While specific studies detailing this compound's neuroprotective efficacy in animal models were not a primary finding, the search results discuss the use of models like the amyloid β 25-35 peptide-induced toxicity in mice to evaluate neuroprotective agents in Alzheimer's disease research nih.govresearchgate.net. These models assess parameters such as memory restoration and the normalization of markers related to amyloid beta, phosphorylated tau, oxidative stress, apoptosis, and neuroinflammation nih.govresearchgate.net. Natural products, including those from marine environments, are being explored as potential protective agents against neurotoxicity researchgate.net.

Other Efficacy Observations in Relevant Preclinical Models

Beyond anti-inflammatory, antineoplastic, and neuroprotective effects, preclinical studies can explore other potential therapeutic activities of a compound in relevant animal models. The search results briefly mention the isolation of this compound from Thalassodendron ciliatum and its antiviral activities against the H5N1 virus, showing inhibition of the virus titre mdpi.com. Another study noted this compound's potential virucidal activity against influenza virus A in an in vitro study, with an IC50 of 4.4 μM nih.gov. This suggests potential efficacy in infectious disease models.

Pharmacokinetic Profiling of this compound in Preclinical Species

Pharmacokinetic (PK) profiling in preclinical species is essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism evotec.comadmescope.com. This information is crucial for evaluating the compound's exposure in the body over time and can inform study design and the prediction of human pharmacokinetics evotec.com. While specific detailed pharmacokinetic data for this compound in preclinical species were not extensively provided in the search results, the importance of such studies in drug development is highlighted admescope.comnih.gov. Preclinical PK studies in various species, such as mice, rats, and monkeys, help characterize parameters like absorption, clearance, volume of distribution, and half-life nih.gov. They also provide insights into metabolic pathways and excretion routes nih.gov. In vitro metabolic and plasma protein binding data from preclinical species are typically evaluated before initiating human clinical trials europa.eu.

Absorption Dynamics and Oral Bioavailability in Animal Models

Absorption is the process by which a compound enters the bloodstream, and its rate and extent are crucial for determining appropriate routes and frequencies of administration. Oral bioavailability specifically refers to the fraction of an orally administered dose that reaches the systemic circulation unchanged. Studies in animal models are foundational for understanding the absorption profile of new chemical entities like this compound. biotechfarm.co.il These studies help predict how a drug is taken up by the body and inform dosing strategies for potential therapeutics. biotechfarm.co.il

Animal models commonly used for bioavailability studies include rodents (such as rats and mice), rabbits, canines (like Beagle dogs), pigs, and non-human primates. researchgate.net, medwinpublishers.com The selection of a specific animal model is based on its physiological and anatomical similarities to humans, particularly concerning the gastrointestinal tract and metabolic pathways. researchgate.net, medwinpublishers.com Rats, for instance, are often used due to their well-characterized metabolic profiles and similarities in ADME to humans. omicsonline.org, medwinpublishers.com Beagle dogs are also frequently employed for oral bioavailability studies because of their gastrointestinal similarities to humans. medwinpublishers.com

The determination of oral bioavailability typically involves administering the compound via both the oral route and intravenous (IV) route. researchgate.net The IV route serves as a reference, as the compound is directly introduced into systemic circulation, resulting in 100% bioavailability. researchgate.net Blood or plasma samples are collected at specific time intervals after administration, and the concentration of the compound is measured. researchgate.net The area under the plasma concentration-time curve (AUC) is then calculated for both routes. researchgate.net Oral bioavailability is determined by comparing the AUC of the oral dose to that of the IV dose, adjusted for the administered doses, using the formula:

Studies evaluating oral absorption in animal models often involve assessing apparent permeability coefficients across intestinal mucosa, which can be correlated with in vivo oral bioavailability. nih.gov For instance, studies with peptide drugs have shown correlations between permeability across rat intestinal mucosa and oral bioavailability in both rats and humans, suggesting the utility of such in vitro/in situ models in predicting oral absorption. nih.gov

Tissue Distribution and Accumulation Patterns in Animal Models

Understanding how a compound distributes throughout the body and whether it accumulates in specific tissues is crucial for assessing its potential efficacy and toxicity. Tissue distribution studies in animal models provide information on the concentration of the compound in various organs and tissues over time following administration. omicsonline.org

Methods for assessing tissue distribution often involve administering a radiolabeled form of the compound (e.g., [14C]-labeled) to animals. nih.gov At predetermined time points, animals are euthanized, and various tissues and organs are collected. The amount of radioactivity in each tissue is then measured to determine the concentration of the compound. Techniques such as quantitative whole-body autoradiography (QWBA) and oxidative combustion analysis are employed for this purpose. plos.org, nih.gov QWBA allows for the visualization of the distribution of radioactivity across different tissues simultaneously. plos.org

While specific tissue distribution data for this compound were not available in the search results, studies on other compounds illustrate the typical findings. For example, a study on zapnometinib in rats showed rapid and wide distribution throughout the body following oral administration, with the highest concentrations observed in circulatory and visceral tissues. nih.gov Penetration into the brain was low, and elimination from most tissues was nearly complete within 168 hours. nih.gov Another study on curcumol (B1669341) in rats indicated high accumulation in the small intestine, colon, liver, and kidney, with most organs showing maximum concentration within 0.5–1.0 hours. frontiersin.org

The tissue-to-plasma partition coefficient (Kp) is a parameter used to characterize tissue distribution, representing the ratio of tissue to plasma drug concentrations at steady state. mdpi.com Physiologically based pharmacokinetic (PBPK) models often utilize experimentally determined tissue distribution data to predict Kp values and simulate distribution across different species. mdpi.com Factors such as lipophilicity, plasma protein binding, and tissue-specific transporters can influence tissue distribution patterns. mdpi.com, frontiersin.org

Animal models commonly used for tissue distribution studies include rats (both Sprague-Dawley and Long-Evans strains), mice, dogs, and monkeys. mdpi.com, plos.org The selection of the animal strain can be important, as differences in factors like melanin (B1238610) content can affect tissue distribution, particularly in pigmented tissues like the eyes. plos.org

Hepatic and Extrahepatic Metabolism of this compound in Preclinical Systems and Metabolite Identification

Metabolism is the process by which the body breaks down compounds, primarily through enzymatic reactions. This process can lead to the formation of metabolites, which may be pharmacologically active, inactive, or even toxic. Understanding the metabolic pathways of a compound and identifying its metabolites is crucial for assessing its safety and efficacy. Metabolism primarily occurs in the liver (hepatic metabolism), but can also take place in other tissues and organs (extrahepatic metabolism). omicsonline.org

Preclinical metabolism studies in animal models aim to identify the enzymes involved in the biotransformation of the compound, determine the metabolic pathways, and characterize the structure of the resulting metabolites. These studies often involve collecting biological samples such as plasma, urine, feces, and bile from animals treated with the compound. bioivt.com

Analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are widely used for separating, detecting, and identifying metabolites in these biological matrices. nih.gov, bioivt.com Metabolite profiling and identification services are often integrated into in vivo ADME studies. bioivt.com Metabolites are typically profiled based on their retention time and identified using mass spectrometry. bioivt.com

According to regulatory guidelines, metabolites that constitute more than 10% of the total drug-related exposure (AUC) in animal studies are generally considered significant and may warrant further investigation. bioivt.com

While specific details on this compound's metabolism were not found, related compounds like astilbin (B1665800) are known to undergo metabolic transformations. Studies on other drugs, such as zapnometinib, have shown that major clearance routes can involve metabolism via oxidative reactions and glucuronidation. nih.gov The identification of metabolites helps to understand the fate of the parent compound in the body and to assess the potential activity or toxicity of its breakdown products.

Animal models used for metabolism studies include rodents (mice, rats), dogs, and monkeys. omicsonline.org, nih.gov Differences in metabolic enzymes across species can lead to variations in metabolic profiles, highlighting the importance of conducting these studies in relevant animal models. wellbeingintlstudiesrepository.org Metabolomic analysis of animal tissues can also provide insights into how a compound affects endogenous metabolic pathways. frontiersin.org, plos.org, mdpi.com

Excretion Pathways and Clearance Rates in Animal Models

Excretion is the process by which a compound and its metabolites are eliminated from the body. The primary routes of excretion are typically urine and feces, but other routes such as bile, sweat, and exhaled air can also contribute. omicsonline.org Clearance refers to the rate at which a compound is removed from the systemic circulation. Understanding the excretion pathways and clearance rates is essential for determining the duration of exposure and assessing the potential for accumulation. omicsonline.org

Clearance rates are typically calculated from plasma concentration-time data obtained during pharmacokinetic studies. nih.gov Noncompartmental analysis is a common method used to determine pharmacokinetic parameters, including clearance and half-life (t1/2), which represents the time required for the plasma concentration of the compound to decrease by half. nih.gov, researchgate.net

Studies have shown that drugs with high urinary excretion in animals are likely to have high urinary excretion in humans, although animal models may tend to underpredict human urinary excretion of the unchanged drug. nih.gov, iu.edu Different animal species can vary in their ability to predict human renal clearance. iu.edu

For example, studies on zapnometinib in rats showed that more than 90% of the compound was excreted within 48 hours, primarily via feces. nih.gov This indicates that fecal excretion was the major elimination route for this compound in rats. Studies on the renal excretion of other compounds in pigs have shown similarities to human renal function, suggesting pigs as a potentially suitable model for studying renal drug elimination processes. frontiersin.org

Animal models commonly used for excretion and clearance studies include rats, mice, dogs, and monkeys. biotechfarm.co.il, omicsonline.org, nih.gov Studying excretion in both male and female animals can help account for any sex-dependent differences in elimination. biotechfarm.co.il

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar of Asebotin

Total Synthesis Strategies for Asebotin and its Stereoisomers

Total synthesis is the complete chemical construction of a complex organic molecule from simple, commercially available precursors. etp-logistics.eu This approach is fundamental when a natural product is not available in sufficient quantities or when access to unnatural stereoisomers is required for research. While some sources indicate that total synthesis of this compound is a service offered by specialized chemical companies, detailed academic reports on a complete, de novo synthesis of this compound are not prominent in the literature. core.ac.uk A synthesis would need to address two key challenges: the construction of the core dihydrochalcone (B1670589) backbone and the stereocontrolled attachment of the glucose unit.

The synthesis of stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements of atoms—is crucial for understanding biological activity, as different isomers can have vastly different effects. wikipedia.orgsemanticscholar.org For a molecule with multiple chiral centers, creating a specific stereoisomer requires precise control at each step of the synthesis. unipv.itchemhume.co.uk Strategies often involve using chiral catalysts, chiral starting materials (chiral pool synthesis), or chiral auxiliaries to guide the formation of the desired isomer. wikipedia.orgchemhume.co.uk The construction of a library containing multiple stereoisomers of a natural product is a powerful tool for investigating the relationship between the molecule's 3D structure and its biological activity. nih.gov

Semi-Synthetic Modifications of this compound from Natural Precursors

Semi-synthesis, or partial chemical synthesis, provides an alternative to total synthesis by using a structurally complex, naturally occurring compound as a starting material. wikipedia.org This method is often more efficient and cost-effective, as nature has already performed the difficult steps of assembling the core molecular framework. etp-logistics.euwikipedia.orgox.ac.uk

For this compound (phloretin-2'-O-glucoside), a logical semi-synthetic approach would involve its aglycone, phloretin (B1677691). Phloretin is a more common natural product that could be isolated in larger quantities. The semi-synthesis would then focus on the key step of glycosylation—attaching a glucose molecule to the 2'-hydroxyl group of the phloretin backbone. This reaction would require careful selection of protecting groups for the other hydroxyl functions on phloretin to ensure the glucose is added at the correct position (regioselectivity).

Alternatively, one could start with a more abundant, related natural glycoside and chemically modify its structure to yield this compound. This could involve altering the substitution pattern on the aromatic rings or modifying the sugar moiety itself.

Design, Synthesis, and Characterization of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives—molecules that are structurally similar to the parent compound—is a cornerstone of medicinal chemistry. researchgate.netbibliotekanauki.pl The goal is to investigate how specific changes to the molecule's structure affect its biological activity, solubility, stability, or other properties.

For this compound, synthetic efforts would focus on creating derivatives by modifying several key features:

The Glycosidic Bond: Replacing the glucose with other sugars or cleaving it entirely to yield the aglycone (phloretin).

Aromatic Ring Substituents: Altering the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. For example, adding or removing hydroxyl groups, or changing their position on the rings.

The Carbonyl Group and Alkane Chain: Modifying the ketone functional group or the length of the three-carbon chain connecting the two aromatic rings.

A naturally occurring analog, 3-hydroxythis compound, has been identified, demonstrating that variations of the this compound structure exist in nature. mdpi.com The characterization of newly synthesized analogs involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm their chemical structure and purity. semanticscholar.org

Table 1: this compound and a Known Natural Analog

| Compound Name | Base Structure | Key Substituents | Source |

|---|---|---|---|

| This compound | Dihydrochalcone Glycoside | 2'-O-glucoside, 4'-methoxy | mdpi.com |

| 3-Hydroxythis compound | Dihydrochalcone Glycoside | 2'-O-glucoside, 4'-methoxy, additional 3-hydroxy group | mdpi.com |

Elucidation of Structure-Activity Relationships (SAR) Governing this compound's Biological Activities

Structure-Activity Relationship (SAR) analysis is the study of how a molecule's chemical structure correlates with its biological effect. wikipedia.org By synthesizing and testing a series of analogs (as described in 5.3), researchers can identify the specific parts of the molecule, known as pharmacophores, that are essential for its activity. wikipedia.orgnih.gov

An SAR study for this compound would involve comparing the biological potency of various derivatives to the parent compound. For instance, comparing the antiviral activity of this compound with that of its aglycone, phloretin, would reveal the importance of the glucose unit. Similarly, comparing this compound to analogs with different hydroxylation patterns would clarify the role of each hydroxyl group in target binding. nih.govresearchgate.net The findings from such studies provide crucial insights into the mechanism of action and guide the design of new compounds with enhanced potency or selectivity. nih.gov

Computational Chemistry and Molecular Modeling for this compound-Target Interactions

Computational chemistry provides powerful tools for studying and predicting how a molecule like this compound interacts with biological targets, such as proteins or enzymes, at an atomic level. nih.govnih.gov These methods can significantly accelerate drug discovery research by prioritizing which derivatives are most promising for synthesis and testing. mdpi.com

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. nih.gov A 3D model of this compound would be computationally "fitted" into the active site of a target enzyme (e.g., a viral neuraminidase), and a scoring function would estimate the strength of the interaction. This can help visualize how this compound binds and suggest modifications to improve this binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to build a mathematical relationship between the chemical properties of a series of compounds and their measured biological activities. wikipedia.orgmdpi.com Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized this compound analogs.

Machine Learning and Deep Learning: More advanced computational models, including deep learning, are increasingly used to predict drug-target interactions, often using only the sequence information of the drug and target. mdpi.comarxiv.org

These computational approaches complement experimental work by providing a theoretical framework for understanding the SAR of this compound, guiding the design of more effective analogs, and helping to elucidate its mechanism of action. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Hydroxythis compound |

Advanced Analytical Methodologies for Asebotin Research

Extraction and Purification Techniques for Asebotin from Complex Biological Matrices

The isolation of this compound from biological matrices is a critical initial step in its analysis. Given the complexity of biological samples, effective extraction and purification methods are necessary to remove interfering substances and concentrate the analyte of interest. Various techniques are employed depending on the source material and the required purity level.

Traditional methods like maceration and solvent extraction have been used for isolating bioactive compounds from plants x-mol.net. For instance, solvent extraction has been utilized to isolate this compound from the Red Sea grass Thallasodendron ciliatum and from bacterial culture supernatants thieme-connect.comresearchgate.net. Accelerated solvent extraction (ASE) presents an efficient alternative to classical solid phase extraction (SPE) for purifying biological matrices, offering advantages such as reduced solvent consumption, improved efficiency, decreased operator bias, and increased sample throughput lcms.cz. The versatility of ASE allows for method customization by modifying parameters like pressure, temperature, extraction time, and solvent mixtures to target specific molecules lcms.cz.

Solid phase extraction (SPE) is another common technique for sample cleanup and analyte preconcentration from biological matrices before chromatographic analysis lcms.cznih.gov. It allows for the efficient purification and concentration of samples. lcms.cz. SPE has been refined in various applications to reduce matrix interferences nih.gov. The choice of sorbent material in SPE is crucial and can significantly influence the extraction performance and sensitivity iastate.edu.

Enzymatic hydrolysis can also be incorporated into the extraction process, particularly when dealing with conjugated forms of analytes in biological samples. For example, enzymatic hydrolysis with β-glucuronidase has been used in the extraction of β-agonists from various biological matrices nih.gov. While not specifically detailed for this compound in the provided results, this highlights a potential step for releasing this compound from glycosidic conjugates if present in certain matrices.

The goal of these extraction and purification techniques is to isolate this compound from interfering compounds, dissolve it in a suitable solvent, and achieve a concentration level appropriate for subsequent analytical detection slideshare.net.

High-Resolution Separation Techniques for this compound and its Metabolites

Efficient separation is essential for analyzing this compound and its potential metabolites, especially in complex biological extracts. High-resolution chromatographic techniques are employed to separate these compounds before detection and characterization.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique that offers enhanced separation efficiency and reduced analysis time compared to conventional HPLC eag.comresearchgate.net. UHPLC utilizes smaller particle sizes (less than 2 µm) in columns, requiring higher pump pressures, which results in faster analysis and higher resolution eag.com. This technique is well-suited for separating components in complex mixtures eag.com.

UHPLC coupled with mass spectrometry (UHPLC-MS) or tandem mass spectrometry (UHPLC-MS/MS) is a widely used approach for the analysis of various compounds, including natural products and metabolites nih.govresearchgate.netnih.gov. UHPLC-MS/MS has been used to analyze the metabolite profile of plant extracts, where this compound was detected among other phenolic compounds x-mol.net. The use of UHPLC-QTOF-MS has also been reported for analyzing primary and secondary metabolites, including this compound, in plant pollen mdpi.com.

The advantages of UHPLC in this compound research include its ability to provide rapid and improved chromatographic separation, short run times, and compatibility with highly sensitive detection methods like mass spectrometry nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and semi-volatile compounds. While LC-based methods are generally preferred for less volatile compounds like glucosides such as this compound, GC-MS can be applied, often after derivatization to increase volatility.

GC-MS has been used for the chemical profiling of extracts, including those from bacterial sources researchgate.net. It is particularly useful for the perceptual functional groups and classifying diverse bioactive compounds researchgate.net. However, UHPLC-HRMS is often highlighted as providing better results than conventional techniques like GC-MS for certain applications, particularly for non-volatile or thermally labile compounds nih.gov. The choice between GC-MS and LC-based methods depends on the specific properties of this compound and its metabolites and the nature of the sample matrix.

Mass Spectrometry-Based Characterization and Quantification of this compound in Biological Samples

Mass spectrometry (MS) is an indispensable tool in this compound research, providing highly sensitive and selective detection, characterization, and quantification of the compound and its metabolites in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for bioanalysis, combining the separation power of LC with the sensitive and selective detection capabilities of tandem MS bioanalysis-zone.comnih.goveag.com. LC-MS/MS is particularly valuable for analyzing complex biological matrices due to its high specificity and sensitivity, allowing for the detection of compounds at very low concentrations eag.comveeprho.com.

In LC-MS/MS, compounds separated by LC are ionized, and specific precursor ions are selected and fragmented in a collision cell. The resulting product ions are then separated and detected, providing a highly specific signature for the target analyte eag.com. This fragmentation pattern aids in the unambiguous identification of the compound nih.gov. LC-MS/MS methods have been developed and validated for the quantification of various analytes in biological samples, demonstrating high accuracy, precision, sensitivity, and specificity nih.gov.

For this compound, LC-MS/MS can be used for its quantitative determination in biological fluids or tissue extracts after appropriate extraction and purification. The technique's sensitivity is crucial for bioanalysis, where analyte concentrations can be low eag.comveeprho.com.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Novel this compound-Related Compounds

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions of compounds bioanalysis-zone.comveeprho.com. This is particularly valuable for the structural elucidation of novel or unknown this compound-related compounds or metabolites. HRMS can distinguish between compounds with very similar nominal masses but different elemental compositions veeprho.com.

UHPLC coupled with HRMS (UHPLC-HRMS) is a powerful combination for both identification and quantitative determination nih.govmdpi.com. HRMS facilitates the identification and confirmation of compounds through the generation of empirical formulae with high mass accuracy ub.edu. This technique has been applied in the analysis of complex mixtures, including traditional medicines, for chemical characterization and identification of constituents nih.gov.

For structural elucidation of novel this compound metabolites or related natural products, HRMS, often combined with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is essential researchgate.net. HRMS provides precise mass information that, when combined with fragmentation data (e.g., from HRMS/MS), allows researchers to propose and confirm the chemical structures of newly discovered compounds researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely employed for the elucidation and confirmation of chemical structures, including those of natural products, their derivatives, and metabolites nih.govunl.edunih.gov. The utility of NMR stems from its ability to provide detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule based on the interaction of nuclear spins with an external magnetic field unl.edu.

For compounds like this compound and its potential derivatives and metabolites, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. 1D NMR, particularly ¹H NMR, is often the initial step, providing a relatively simple and quick method for confirming the presence of specific proton environments within a molecule nih.gov. The chemical shifts, splitting patterns (coupling constants), and integration of signals in a ¹H NMR spectrum offer valuable clues about the molecular structure unl.edu.

To gain more comprehensive structural information, 2D NMR techniques are indispensable. Correlation Spectroscopy (COSY) helps identify spin-spin couplings between directly bonded protons, establishing connectivity within the molecule nih.gov. Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for revealing long-range correlations between protons and carbons, aiding in the confirmation of functional groups and the determination of more complex structural fragments nih.gov. Additionally, Heteronuclear Single Quantum Coherence (HSQC) experiments correlate protons with the carbons to which they are directly attached researchgate.net. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide information about the spatial proximity of nuclei, which is useful for determining the relative stereochemistry and conformation of a molecule nih.gov.

In the context of studying this compound derivatives and metabolites, NMR spectroscopy is essential for unequivocally confirming the structures of isolated or synthesized compounds. By analyzing the complete set of 1D and 2D NMR data, researchers can assign all the hydrogen and carbon signals and piece together the molecular structure. This is particularly important when dealing with complex natural products or when identifying novel metabolites that may have undergone various biotransformation reactions such as glycosylation or deglycosylation, oxidation, reduction, or conjugation unl.edu. For example, spectroscopic analysis, including ¹H and ¹³C NMR, was used to characterize this compound isolated from Guibourtia tessmannii researchgate.net. Similarly, 1D and 2D NMR have been used to confirm the identification of isolated compounds, including natural products researchgate.net.

NMR spectroscopy also plays a role in metabolomics, where it can be used to identify and quantify metabolites in complex biological mixtures without extensive sample preparation or separation techniques nih.govnih.gov. While less sensitive than mass spectrometry for some applications, NMR's reproducibility and quantitative capabilities make it valuable for tracking changes in metabolite profiles nih.gov.

Development and Validation of Bioanalytical Methods for this compound in Preclinical Studies

The accurate and reliable quantification of this compound and its metabolites in biological matrices is critical for preclinical studies, including pharmacokinetic (PK) and toxicokinetic (TK) evaluations asianpharmtech.comnih.gov. Bioanalytical methods are specifically developed and validated for this purpose, ensuring that the data generated are reliable and reproducible for regulatory submissions asianpharmtech.comwho.int.

Bioanalytical method validation is a comprehensive process that demonstrates a method's suitability for quantitative measurement of analytes in a given biological matrix, such as plasma, serum, blood, or urine asianpharmtech.comwho.int. Key validation parameters include accuracy, precision, sensitivity, selectivity, linearity, range, recovery, stability, ruggedness, and robustness asianpharmtech.comnih.gov.

The development of a bioanalytical method for this compound in preclinical studies would typically involve selecting an appropriate analytical technique capable of selectively detecting and quantifying this compound and its expected metabolites in the biological matrix of interest. Liquid chromatography-mass spectrometry (LC-MS/MS) is a commonly used technique in bioanalysis due to its high sensitivity, selectivity, and ability to handle complex biological samples nih.govnih.gov. LC-MS/MS allows for the separation of the analyte from matrix components and other endogenous compounds before detection by mass spectrometry.

Validation of the developed method involves a series of experiments to assess its performance characteristics. Accuracy and precision are determined by analyzing replicate quality control (QC) samples at different concentration levels asianpharmtech.com. Sensitivity is assessed by determining the lower limit of quantification (LLOQ), the lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision nih.gov. Selectivity ensures that the method can distinguish the analyte from endogenous matrix components and other potential interfering substances asianpharmtech.comnih.gov. Linearity and range establish the concentration range over which the method provides a proportional response asianpharmtech.comnih.gov. Recovery evaluates the efficiency of the sample preparation process nih.gov. Stability studies assess the stability of the analyte in the biological matrix under various storage and handling conditions asianpharmtech.comnih.gov.

According to regulatory guidelines, such as those from the FDA and EMA, bioanalytical methods used in preclinical studies supporting regulatory submissions must be validated asianpharmtech.comwho.intnih.gov. The validation process should adhere to Good Laboratory Practices (GLP) and sound quality assurance principles asianpharmtech.com. The matrix used for validation should ideally be the same as the matrix of the study samples who.int.

While specific details regarding the bioanalytical methods developed and validated specifically for this compound in preclinical studies were not extensively found in the provided search results, the general principles and parameters for bioanalytical method validation described are applicable to any compound, including this compound and its metabolites. The process ensures the generation of reliable data essential for understanding the pharmacokinetics and disposition of this compound in animal models during preclinical development.

Future Directions and Research Opportunities for Asebotin

Exploration of Novel Therapeutic Research Areas and Underinvestigated Biological Activities

While asebotin has shown promise in areas such as antiviral activity against HSV-1 and influenza A virus, and potential anti-inflammatory and antioxidant effects, there are numerous underinvestigated biological activities that warrant exploration. nih.govfigshare.commdpi.comresearchgate.net For instance, the broad range of secondary metabolites in seagrasses, where this compound is found, suggests potential in anticancer, antifungal, antimicrobial, antidiabetic, and anti-aging applications. researchgate.netnih.govresearchgate.net Future research could focus on:

Specific Cancer Cell Lines: Investigating this compound's effects on a wider variety of cancer cell lines to determine its potential as an anticancer agent. Studies have shown activity against HepG2 and HCT116 cells, but further investigation into mechanisms and efficacy against other cancer types is needed. nih.govresearchgate.net

Antimicrobial Potential: Evaluating this compound's activity against a broader spectrum of bacteria and fungi, particularly in the context of rising antimicrobial resistance. researchgate.net

Metabolic Disorders: Exploring the potential of this compound in managing metabolic conditions like obesity and diabetes, given the reported antidiabetic properties of some seagrass metabolites. researchgate.netresearchgate.net

Neuroprotection: Investigating any potential neuroprotective effects, building on research into natural products that offer protection against heavy metal toxicity and neurodegenerative disorders. researchgate.net

Immunomodulatory Effects: Delving deeper into how this compound interacts with the immune system beyond its anti-inflammatory properties.

Detailed research findings on this compound's antiviral activity against HSV-1 and influenza A virus provide a foundation for further investigation into its mechanisms of action and potential against other viral pathogens. figshare.commdpi.com

| Compound | Virus | Assay Type | Concentration | Activity/IC50 | Citation |

| This compound | HSV-1 | Plaque reduction | 2 mM | 96% reduction | mdpi.com |

| This compound | Influenza A | Inhibition dose | 2.00 µg/mL | IC50 = 2.00 µg/mL | figshare.com |

| Thalassodendrone | Influenza A | Inhibition dose | 1.96 µg/mL | IC50 = 1.96 µg/mL | figshare.com |

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Integrating multi-omics technologies can provide a holistic understanding of this compound's biological effects and mechanisms of action. nih.govmetwarebio.comresearchgate.netmdpi.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain insights into how this compound interacts with biological systems at a molecular level. nih.govmetwarebio.com This can involve:

Identifying Molecular Targets: Using proteomics and metabolomics to identify the specific proteins and metabolic pathways influenced by this compound treatment. nih.govmetwarebio.com

Gene Expression Analysis: Employing transcriptomics to understand how this compound affects gene expression profiles, revealing potential regulatory mechanisms. metwarebio.com

Understanding Cellular Responses: Integrating data from all omics layers to build a comprehensive picture of cellular responses to this compound, including signaling pathways and network interactions. nih.gov

Biomarker Discovery: Identifying potential biomarkers of this compound activity or efficacy through the analysis of multi-omics datasets. metwarebio.com

Multi-omics research requires advanced equipment and sophisticated data processing platforms for integrated analysis. nih.gov This approach can reveal complex interactions across molecular layers and aid in identifying potential therapeutic targets. metwarebio.com

Nanotechnology and Advanced Delivery Systems for this compound in Preclinical Models

This compound's solubility and bioavailability could potentially be enhanced through the use of nanotechnology and advanced delivery systems. oaepublish.comresearchgate.netmdpi.comfrontiersin.org Nanomaterials can encapsulate drugs, improve their pharmacokinetics, and facilitate targeted delivery to specific tissues or cells. oaepublish.comresearchgate.netmdpi.com Future research in this area could focus on:

Nanoparticle Encapsulation: Developing nanoparticle formulations (e.g., liposomes, polymeric nanoparticles, micelles) to encapsulate this compound, improving its stability and solubility. oaepublish.comresearchgate.net

Targeted Delivery: Engineering nanoparticles with specific ligands on their surface to target this compound delivery to disease sites, potentially increasing efficacy and reducing off-target effects. mdpi.commdpi.com

Enhanced Permeability: Designing delivery systems that can enhance this compound's penetration across biological barriers, such as the blood-brain barrier, if relevant therapeutic areas are identified. mdpi.com

Controlled Release: Developing delivery systems that allow for sustained or controlled release of this compound, maintaining therapeutic levels over time. researchgate.net

Preclinical models are crucial for evaluating the efficacy and safety of these advanced delivery systems for this compound. oaepublish.commdpi.com

Rational Design of Next-Generation this compound Analogs with Enhanced Biological Potency

Rational design approaches can be employed to design and synthesize this compound analogs with improved biological activity, specificity, and pharmacokinetic properties. nih.govmdpi.comeurekaselect.comlongdom.org This involves using a detailed understanding of the relationship between chemical structure and biological function to guide the modification of the this compound molecule. mdpi.comlongdom.org Key aspects include:

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to identify the key structural features of this compound responsible for its observed biological activities.

Synthesis of Analogs: Synthesizing a series of this compound derivatives with targeted modifications. eurekaselect.comresearchgate.net

In Vitro and In Vivo Evaluation: Evaluating the biological activity and pharmacokinetic properties of the synthesized analogs in relevant models to identify promising candidates.

Rational design, supported by advances in computational science, bioinformatics, and structural biology, offers a powerful approach to developing next-generation therapeutics based on natural products like this compound. mdpi.comlongdom.org

Collaborative Research Frameworks and Interdisciplinary Approaches in this compound Discovery

Addressing the complexities of natural product research and drug discovery necessitates collaborative research frameworks and interdisciplinary approaches. oapen.orgdot.govtulane.edunih.govopen.edubiologists.comresearchgate.netbts.govyaktack.comnih.gov Bringing together researchers from diverse disciplines can accelerate the discovery and development of this compound-based therapeutics. This can involve:

Cross-Disciplinary Collaboration: Fostering collaboration between chemists, biologists, pharmacologists, engineers, and clinicians to gain multifaceted perspectives on this compound research. oapen.orgtulane.eduopen.edunih.gov

Establishing Research Consortia: Forming collaborative research consortia involving academic institutions, research centers, and potentially industry partners to share resources, expertise, and data. dot.govnih.govresearchgate.netbts.govyaktack.com

Integrating Different Methodologies: Combining different research methodologies, such as natural product isolation, synthetic chemistry, in vitro and in vivo bioassays, and computational modeling. open.edu

Sharing Knowledge and Resources: Establishing platforms for sharing knowledge, data, and research materials among collaborators to avoid duplication of effort and accelerate progress. dot.govyaktack.com